molecular formula C11H14ClNO B1364928 3-chloro-N-(4-ethylphenyl)propanamide CAS No. 20330-92-1

3-chloro-N-(4-ethylphenyl)propanamide

Cat. No. B1364928
CAS RN: 20330-92-1
M. Wt: 211.69 g/mol
InChI Key: WQPYTZBEFRRILN-UHFFFAOYSA-N
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Description

3-chloro-N-(4-ethylphenyl)propanamide is an organic compound with the linear formula C11H14ClNO . It has a molecular weight of 211.69 .


Molecular Structure Analysis

The molecular structure of 3-chloro-N-(4-ethylphenyl)propanamide consists of a propanamide backbone with a chlorine atom on the third carbon and a 4-ethylphenyl group attached to the nitrogen atom .


Physical And Chemical Properties Analysis

3-chloro-N-(4-ethylphenyl)propanamide has a density of 1.155g/cm3 and a boiling point of 378.3ºC at 760 mmHg .

Scientific Research Applications

Solubility and Dissolution Properties

  • Experimental and Modeling Studies on Solubility: A study explored the solubility of a closely related compound, 2-chloro-N-(4-methylphenyl)propanamide, in various binary solvent mixtures using the polythermal method. This research is crucial for understanding the dissolution properties and temperature profiles of similar compounds, potentially including 3-chloro-N-(4-ethylphenyl)propanamide (Pascual et al., 2017).

Medicinal Chemistry and Biological Activities

  • Immunosuppressive Activities

    A study on N-aryl-3-(indol-3-yl)propanamides, a class to which 3-chloro-N-(4-ethylphenyl)propanamide belongs, identified significant inhibitory activity in immunosuppressive assays. This indicates potential medicinal applications in regulating immune responses (Giraud et al., 2010).

  • Deprotonation and Product Formation

    Research on the reactivity of 3-bromo-N-(p-bromophenyl)propanamide, structurally similar to 3-chloro-N-(4-ethylphenyl)propanamide, under different conditions showed varied deprotonation sites leading to different products. This study is key in understanding the chemical behavior and potential reaction pathways of similar compounds (Pandolfi et al., 2019).

Synthesis and Characterization

  • Molecular Structure and Spectroscopic Characterization: A study focused on the synthesis and characterization of 3-chloro-N-(4-sulfamoylphenethyl)propanamide, a compound analogous to 3-chloro-N-(4-ethylphenyl)propanamide. It involved detailed molecular structure determination using various spectroscopic techniques, highlighting the importance of structural analysis in the development of similar compounds (Durgun et al., 2016).

Safety And Hazards

Specific safety and hazard information for 3-chloro-N-(4-ethylphenyl)propanamide is not provided in the available resources .

properties

IUPAC Name

3-chloro-N-(4-ethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPYTZBEFRRILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399936
Record name 3-chloro-N-(4-ethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-ethylphenyl)propanamide

CAS RN

20330-92-1
Record name 3-chloro-N-(4-ethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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